molecular formula C22H23ClFN3O3 B1663373 N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide CAS No. 852935-07-0

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide

Cat. No. B1663373
M. Wt: 431.9 g/mol
InChI Key: LYOOCPLGHJKLEG-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and other complications. VX-809 is designed to correct the underlying defect in the CFTR protein, which is responsible for the disease.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide. For instance, Sunder and Maleraju (2013) synthesized derivatives of a similar compound with variations in the chemical structure. These derivatives demonstrated significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

  • Radiosynthesis for Imaging Applications : The compound has also been involved in the radiosynthesis process. Wang, Gao, and Zheng (2014) described the radiosynthesis of [(11)C]AZD8931, a derivative of a similar compound, for potential PET imaging applications in tracking EGFR, HER2, and HER3 signaling (Wang, Gao, & Zheng, 2014).

Biological and Pharmacological Applications

  • Antimalarial Activity : Norcross et al. (2019) worked on optimizing a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, which is related to the compound . This led to the development of a compound with low-nanomolar activity against malaria parasites (Norcross et al., 2019).

  • Herbicidal Activity : Research on compounds with a similar structure has also been conducted in the field of agriculture. For example, Zhou et al. (2010) synthesized phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives showing high bioactivity as Protox inhibitors, indicating potential herbicidal applications (Zhou, Xue, Wang, & Qu, 2010).

  • Antimicrobial and Antibacterial Activity : Menteşe et al. (2013) synthesized hybrid molecules derived from norfloxacin, incorporating elements similar to the compound . These molecules exhibited significant antimicrobial and antibacterial activities (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).

  • ols, which have structural similarities to the compound of interest. These compounds were evaluated for their potential antipsychotic properties, demonstrating a profile distinct from traditional antipsychotics (Wise et al., 1987).

Chemical Analysis and Detection

  • Detection in Natural Water : Zimmerman, Schneider, and Thurman (2002) developed methods for detecting similar compounds, such as dimethenamid and flufenacet, and their degradates in natural water, showcasing the importance of analytical techniques in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).

  • Investigation of Allergic Reactions : Jungewelter and Aalto‐Korte (2008) investigated allergic reactions to an intermediate product in the synthesis of a compound structurally related to N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide. This highlights the significance of occupational health studies in the pharmaceutical industry (Jungewelter & Aalto‐Korte, 2008).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOOCPLGHJKLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Reactant of Route 4
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Reactant of Route 6
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide

Citations

For This Compound
3
Citations
JL da Rosa, V Bajaj, J Spoonamore… - Bioorganic & medicinal …, 2013 - Elsevier
The histone acetyltransferase Rtt109 is the sole enzyme responsible for acetylation of histone H3 lysine 56 (H3K56) in fungal organisms. Loss of Rtt109 renders fungal cells extremely …
Number of citations: 32 www.sciencedirect.com
J Lopes da Rosa-Spiegler - 2012 - repository.escholarship.umassmed …
Discovery of new antifungal chemo-therapeutics for humans is limited by the large degree of conservation among eukaryotic organisms. In recent years, the histone acetyl-transferase …
JL da Rosa-Spiegler - 2010 - Citeseer
Discovery of new antifungal chemo-therapeutics for humans is limited by the large degree of conservation among eukaryotic organisms. In recent years, the histone acetyl-transferase …
Number of citations: 2 citeseerx.ist.psu.edu

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